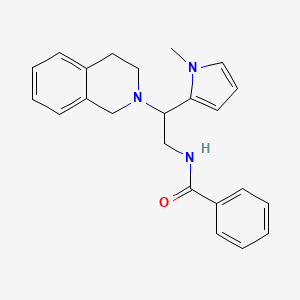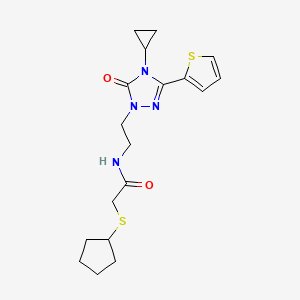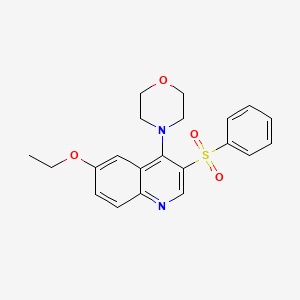![molecular formula C16H18N6O3 B2409437 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034372-98-8](/img/structure/B2409437.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a multi-step synthetic process, typically starting from commercially available starting materials. Each step in the synthesis needs to be carefully controlled to ensure the correct formation of the desired product. The specifics of these steps, including the types of reagents used, the reaction conditions such as temperature and pH, and purification methods, are crucial to obtain a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" would be scaled up. This requires optimization of the synthetic routes to make the process cost-effective and environmentally friendly. Industrial methods often involve automated and continuous flow systems to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
This compound can undergo a variety of chemical reactions, including but not limited to:
Oxidation: : Transformations that involve the increase in oxidation state of the compound.
Reduction: : Reactions leading to the decrease in oxidation state.
Substitution: : Reactions where an atom or group of atoms is replaced by another atom or group.
Common Reagents and Conditions Used
The specific reagents and conditions depend on the desired transformation. For example, oxidation might be carried out using agents like potassium permanganate or chromium trioxide under controlled conditions. Reduction could involve reagents such as lithium aluminium hydride or catalytic hydrogenation. Substitution reactions might use a variety of nucleophiles or electrophiles depending on the site of the reaction.
Major Products Formed
The products formed from these reactions can vary widely. In some cases, you might get derivatives that retain the core structure with modifications, while in other reactions, the changes might lead to significant structural alterations, resulting in entirely new compounds with distinct properties.
Applications De Recherche Scientifique
In Chemistry
The unique structure of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" makes it an interesting subject for chemical research. It can be used as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
In Biology
In biological research, this compound might be used to investigate cellular processes and interactions. Its structure could interact with various biomolecules, making it a potential candidate for biochemical studies.
In Medicine
The potential therapeutic applications of this compound are an area of active research. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly if it shows activity against certain diseases or conditions.
In Industry
Industrially, this compound could have applications in the production of materials, catalysis, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
To highlight the uniqueness of this compound, it can be compared with structurally similar compounds:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
N-(2-(2,4-dioxo-1,2-dihydro-3H-pyrido[2,3-d]pyrimidin-3-yl)ethyl)-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
What makes "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" unique is its specific structural features and the functional groups it contains, which may confer distinctive reactivity and interaction profiles compared to other similar compounds.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-12(10(2)21(3)20-9)14(23)18-7-8-22-15(24)11-5-4-6-17-13(11)19-16(22)25/h4-6H,7-8H2,1-3H3,(H,18,23)(H,17,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQLKYKMLOUNKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)

![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409365.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)



![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2409374.png)
![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)
